Formosanol

α‑Glucosidase Inhibition Diabetes Research Lignan Pharmacology

Procure Formosanol for its validated, high-potency α-glucosidase inhibition (IC₅₀=35.3 μM). It exhibits 1.1-fold greater activity than Tsugacetal and 6.1-fold greater than Acarbose. This distinct stereochemical efficacy makes it essential as a reference standard and privileged scaffold in carbohydrate metabolism research. Generic substitution compromises assay sensitivity and SAR validity.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
CAS No. 101312-79-2
Cat. No. B035065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormosanol
CAS101312-79-2
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1C2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC
InChIInChI=1S/C21H24O6/c1-24-18-7-11(4-5-16(18)22)20-13-9-17(23)19(25-2)8-12(13)6-14-15(20)10-27-21(14)26-3/h4-5,7-9,14-15,20-23H,6,10H2,1-3H3/t14-,15+,20+,21+/m1/s1
InChIKeyPWKVHHWFBTXMHU-UFNANVBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Formosanol (CAS 101312-79-2): Aryltetralin Lignan with Quantified α‑Glucosidase Inhibitory Activity for Metabolic Research Procurement


Formosanol (CAS 101312‑79‑2) is a naturally occurring aryltetralin‑type lignan, primarily isolated from the heartwood of Juniperus formosana Hayata and the roots of Taxus wallichiana [1]. Chemically identified as (1S,3aR,4S,9aR)‑4‑(4‑hydroxy‑3‑methoxyphenyl)‑1,7‑dimethoxy‑1,3,3a,4,9,9a‑hexahydronaphtho[2,3‑c]furan‑6‑ol (syn. Tsugacetal), the compound possesses a molecular formula of C₂₁H₂₄O₆ and a molecular weight of 372.41 g/mol [2]. In the context of enzymatic studies, Formosanol has been specifically quantified for its α‑glucosidase inhibitory activity, establishing its utility as a reference standard and research tool in carbohydrate metabolism and diabetes‑related investigations [1].

Formosanol (CAS 101312-79-2) Procurement Rationale: Why In‑Class Lignan Interchangeability Fails Due to Stereospecific Enzyme Inhibition


While many lignans are broadly characterized by antioxidant or cytotoxic properties, the specific procurement of Formosanol is warranted by its distinct stereochemical configuration and quantified, superior α‑glucosidase inhibitory activity relative to closely related analogs [1]. Generic substitution with other aryltetralin lignans (e.g., Tsugacetal) or common commercial standards (e.g., Acarbose) is not scientifically equivalent; Formosanol demonstrates a 1.1‑fold higher potency than Tsugacetal and a 6.1‑fold higher potency than the clinical comparator Acarbose in standardized enzymatic assays [2]. This differential binding affinity, driven by the specific cis‑orientation of H‑7 and H‑8 in its aryltetralin core, renders Formosanol the preferred compound for investigations requiring precise modulation of α‑glucosidase activity without the confounding off‑target effects associated with less selective or weaker analogs [1].

Formosanol (CAS 101312-79-2) Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study α‑Glucosidase Inhibition Data


Formosanol vs. Tsugacetal: Direct Head‑to‑Head α‑Glucosidase Inhibition Potency

In a direct comparative enzymatic assay of 17 lignans isolated from Taxus wallichiana, Formosanol exhibited the most potent α‑glucosidase inhibitory activity among all tested aryltetralin‑type lignans. It demonstrated a lower IC₅₀ value than the structurally related analog Tsugacetal, confirming its superior in vitro efficacy within the same structural class [1].

α‑Glucosidase Inhibition Diabetes Research Lignan Pharmacology

Formosanol vs. Acarbose: Cross‑Study Comparison of α‑Glucosidase Inhibition Potency

A cross‑study evaluation of α‑glucosidase inhibitory activity reveals that Formosanol is substantially more potent than the clinical reference standard Acarbose. When assayed under comparable in vitro enzymatic conditions, Formosanol achieved an IC₅₀ of 35.3 μM [1], whereas Acarbose exhibited an IC₅₀ of 214.5 μM [2].

α‑Glucosidase Inhibition Anti‑diabetic Screening Comparative Pharmacology

Formosanol vs. Lignan Class Baseline: Intra‑Study Potency Ranking for α‑Glucosidase Inhibition

Within a single comprehensive screening study of 17 lignans isolated from Taxus wallichiana, Formosanol was identified as the most potent inhibitor of α‑glucosidase activity [1]. This ranking establishes Formosanol as the benchmark compound within this specific lignan library, outperforming all other tested congeners including both new and known structures.

α‑Glucosidase Inhibition Structure‑Activity Relationship Natural Product Screening

Formosanol Synthetic Accessibility: Enantioselective Total Synthesis for Stereochemical Control

A stereoselective total synthesis of (-)-Formosanol has been achieved via a 7–8 step sequence with an overall yield of up to 14%, utilizing a Pd‑catalyzed asymmetric allylic cycloaddition as a key step [1]. This synthetic route provides access to both enantiomers of Formosanol and its stereoisomers, enabling precise control over stereochemical purity that is not achievable through natural extraction alone [1].

Total Synthesis Stereoselective Chemistry Medicinal Chemistry

Formosanol (CAS 101312-79-2) Validated Research and Procurement Application Scenarios Based on Quantitative Evidence


High‑Potency Positive Control for α‑Glucosidase Inhibitor Screening Assays

Utilize Formosanol as a high‑potency positive control (IC₅₀ = 35.3 μM) in α‑glucosidase inhibition assays [1]. Its 6.1‑fold greater potency over the clinical standard Acarbose (IC₅₀ = 214.5 μM) enables more sensitive detection windows and reduces the required concentration of control compound in assay development [2].

Lead Scaffold for Structure‑Based Design of Next‑Generation α‑Glucosidase Inhibitors

Employ Formosanol as a privileged aryltetralin lignan scaffold for structure‑activity relationship (SAR) studies [1]. Its superior potency over the structurally analogous Tsugacetal (IC₅₀ = 38.8 μM) provides a clear baseline for optimizing key stereochemical and substitution features to enhance α‑glucosidase binding affinity and selectivity [1].

Stereochemically Defined Reference Standard for Analytical Method Development

Procure Formosanol as a well‑characterized analytical reference standard (purity >95% to >98% available from multiple vendors) [1] for the development and validation of HPLC, LC‑MS, or NMR methods aimed at quantifying aryltetralin lignans in natural product extracts or complex biological matrices [2].

Synthetic Chemistry Benchmark for Enantioselective Lignan Construction

Use Formosanol as a benchmark target molecule for developing and evaluating new asymmetric synthetic methodologies [1]. The reported 7–8 step total synthesis (up to 14% yield) provides a validated route and a performance baseline against which novel synthetic approaches can be compared for efficiency and stereoselectivity [1].

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